3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide
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Overview
Description
Scientific Research Applications
Molecular Structural Analysis
A study analyzed the structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and density functional theory (DFT). This research is significant for understanding the molecular geometry, vibrational frequencies, and electronic properties of such compounds (Demir et al., 2015).
Neuroleptic Activity
Research on benzamides, including compounds related to 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide, has shown potential in neuroleptic (antipsychotic) applications. A study synthesized various benzamides and evaluated their effects on apomorphine-induced behavior in rats, indicating a correlation between structure and neuroleptic activity (Iwanami et al., 1981).
Nonlinear Optical (NLO) Properties
A derivative of this compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, was investigated for its NLO properties using DFT and time-dependent (TD)-DFT methods. This study suggests the potential of such compounds in developing NLO materials (Kiven et al., 2023).
Radiopharmaceutical Synthesis
A related compound, (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, was synthesized for use in preparing radiopharmaceuticals like (S)-123I-IBZM. This highlights the potential application in medical imaging and diagnostics (Bobeldijk et al., 1990).
Supramolecular Packing Motifs
Research on N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, a structurally related compound, revealed novel organizational motifs for molecular self-assembly. This finding is important for understanding the molecular organization in liquid crystals and other materials (Lightfoot et al., 1999).
Cascade Radical Cyclization
Research involving benzamides with 4-ethoxycarbonyl-3-butenyl groups, similar to the core structure of this compound, demonstrated the potential for cascade radical cyclization. This is significant for synthetic chemistry and the development of new compounds (Ishibashi et al., 1999).
Lipopolymer Synthesis for Drug Delivery
Studies involving the synthesis of methoxypoly(ethylene glycol) conjugates with benzamide linkages showcase the potential of such compounds in creating lipopolymers for drug delivery applications (Zalipsky et al., 1999).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Result of Action
Based on its chemical structure, it may have potential biological activities .
properties
IUPAC Name |
3-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-7-4-5-10-16(13)17(22-3)12-19-18(20)14-8-6-9-15(11-14)21-2/h4-11,17H,12H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYOUBFTANZTEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC(=CC=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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